
(3,3-Dimethyl-1-(thiophen-2-yl)cyclobutyl)methanamine
Descripción general
Descripción
(3,3-Dimethyl-1-(thiophen-2-yl)cyclobutyl)methanamine: is a chemical compound with the molecular formula C11H17NS and a molecular weight of 195.32 g/mol . This compound features a cyclobutyl ring substituted with a thiophen-2-yl group and a dimethyl group, along with an amine functional group. Its unique structure makes it a versatile compound in scientific research and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethyl-1-(thiophen-2-yl)cyclobutyl)methanamine typically involves multiple steps, starting with the preparation of the thiophene derivative. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be formed through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Thiophen-2-yl Group: The thiophene ring can be introduced via a substitution reaction, where a suitable leaving group on the cyclobutyl ring is replaced by the thiophen-2-yl group.
Dimethylation: The dimethyl groups can be introduced through a Friedel-Crafts alkylation reaction.
Introduction of the Amine Group: The amine group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine source under reducing conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
(3,3-Dimethyl-1-(thiophen-2-yl)cyclobutyl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amine group can be substituted with other nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Halides, alkylating agents, strong bases.
Coupling: Palladium catalysts, boronic acids, phosphine ligands.
Major Products Formed:
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Various substituted cyclobutyl derivatives.
Coupling Products: Biaryl compounds with various substituents.
Aplicaciones Científicas De Investigación
(3,3-Dimethyl-1-(thiophen-2-yl)cyclobutyl)methanamine: has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in materials science for the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which (3,3-Dimethyl-1-(thiophen-2-yl)cyclobutyl)methanamine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparación Con Compuestos Similares
(3,3-Dimethyl-1-(thiophen-2-yl)cyclobutyl)methanamine: can be compared with other similar compounds, such as:
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanamine: Similar structure but with a different position of the thiophenyl group.
1-(Thiophen-2-yl)cyclobutyl)methanamine: Lacks the dimethyl groups, leading to different chemical properties.
3,3-Dimethylcyclobutyl)methanamine: Absence of the thiophenyl group, resulting in different reactivity and applications.
These compounds share structural similarities but exhibit unique properties and applications due to variations in their substituents.
Propiedades
IUPAC Name |
(3,3-dimethyl-1-thiophen-2-ylcyclobutyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-10(2)6-11(7-10,8-12)9-4-3-5-13-9/h3-5H,6-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPRGOHDJOSNBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


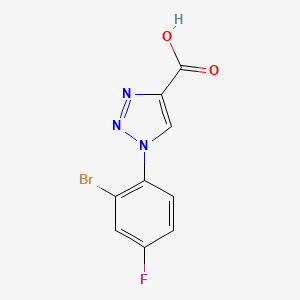
![(Benzo[d][1,3]dioxol-5-ylmethyl)(pyrimidin-2-yl)amine](/img/structure/B1490500.png)
![2-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B1490502.png)

![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1490506.png)
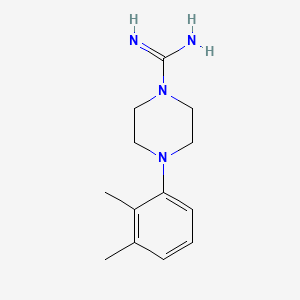
![4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol](/img/structure/B1490508.png)
![(5-Bromobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1490510.png)
![2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1490511.png)
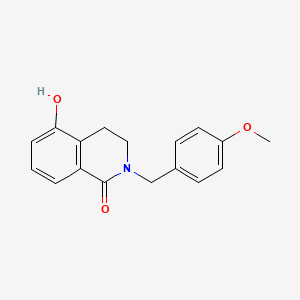
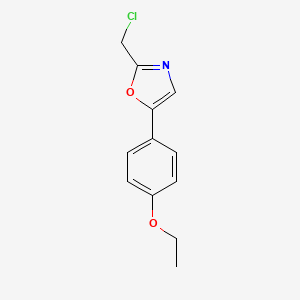
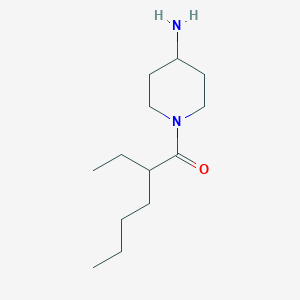
![5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1490516.png)

